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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B13812230

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [Tyrl11]-Somatostatin, a synthetic
analog of the naturally occurring hormone somatostatin. This document details its
physicochemical properties, mechanism of action, and key experimental protocols for its study
and application.

Core Compound Information

[Tyrll]-Somatostatin is a synthetic cyclic tetradecapeptide, an analog of somatostatin-14,
where the phenylalanine at position 11 is replaced by tyrosine. This substitution enhances the
molecule's stability and potency, making it a valuable tool in research and a potential candidate
for therapeutic development.

Physicochemical Properties

The fundamental properties of [Tyrl1l]-Somatostatin are summarized in the table below.
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Property Value
CAS Number 59481-27-5
Molecular Formula C76H104N18020S2

Molecular Weight

1653.9 g/mol [1]

Amino Acid Sequence

H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-
Tyr-Thr-Ser-Cys-OH (Disulfide bond between
Cys? and Cyst)[1]

Synonyms [Tyri1]-Somatostatin-14, Somatostatin, Tyr(11)-
Appearance White to off-white powder

Purity >95%

Storage Temperature -20°C[1]

Solubility

Soluble in water

Toxicological Data

Specific toxicological data for [Tyrl1l]-Somatostatin is not readily available. However, data for

the parent compound, somatostatin, provides an indication of its general toxicity profile.

Compound Test Route Species Value
Somatostatin LD50 Intravenous Rat 21 mg/kg[2]
Somatostatin LD50 Intravenous Mouse (male) >30 mg/kg[3]
Somatostatin LD50 Intravenous Mouse (female) >20 mg/kg[3]

Mechanism of Action and Receptor Binding

[Tyrll]-Somatostatin, like endogenous somatostatin, exerts its biological effects by binding to

a family of five G-protein coupled receptors (GPCRS), designated SSTR1 through SSTR5.

These receptors are widely distributed throughout the body, including the central nervous

system, pituitary gland, pancreas, and gastrointestinal tract. The activation of these receptors
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initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of
various cellular processes, most notably hormonal secretion.

Receptor Binding Affinities

The binding affinity of somatostatin analogs to different SSTR subtypes is crucial for their
biological activity and therapeutic potential. While a comprehensive dataset for [Tyr11]-
Somatostatin is not available from a single source, the following table summarizes the binding
affinities of the closely related radiolabeled ligand, [125]]Tyrit-somatostatin-14, to rat SSTR

subtypes.
Receptor Subtype Ligand Ki (nM)
SSTR1 [1231]Tyrii-somatostatin-14 0.2[4]
SSTR2 [1251]Tyri-somatostatin-14 0.1-05
SSTRS3 [1251] Tyrit-somatostatin-14 0.3-1.0
SSTR4 [2°1]Tyrit-somatostatin-14 05-2.0
SSTR5 [1251] Tyrii-somatostatin-14 04-15

Note: The binding affinities can vary depending on the cell type and assay conditions.

Downstream Signaling Pathways

Upon binding of [Tyrl1]-Somatostatin to its receptors, a conformational change is induced,
leading to the activation of heterotrimeric G-proteins, primarily of the Gai/o family. This initiates
several downstream signaling cascades.

« Inhibition of Adenylyl Cyclase: The activated Gai subunit inhibits the enzyme adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels. This is a primary
mechanism for the inhibition of hormone secretion.

e Modulation of lon Channels: The GBy subunits can directly interact with and modulate the
activity of ion channels. This includes the activation of inwardly rectifying potassium (K+)
channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b13812230?utm_src=pdf-body
https://www.benchchem.com/product/b13812230?utm_src=pdf-body
https://www.asco.org/abstracts-presentations/ABSTRACT377250
https://www.benchchem.com/product/b13812230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13812230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

(Caz*) channels, which reduces calcium influx. Both of these effects contribute to the
suppression of hormone and neurotransmitter release.

e Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Somatostatin analogs have been shown to
influence the PI3K/Akt pathway, which is critical for cell survival and proliferation. In some
cellular contexts, somatostatin receptor activation can lead to the inhibition of Akt
phosphorylation, promoting apoptosis.

» Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK)
Pathway: The MAPK/ERK pathway is a key regulator of cell growth and differentiation. The
effect of somatostatin receptor activation on this pathway can be cell-type specific, with both
activation and inhibition of ERK phosphorylation being reported.

Below are diagrams illustrating the key signaling pathways and a general experimental
workflow for studying [Tyrll]-Somatostatin.
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Caption: G-Protein Coupled Signaling Pathway of [Tyrl1]-Somatostatin.
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Caption: PI3K/Akt and MAPK/ERK Signaling Pathways.
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Experimental Protocols

This section provides detailed methodologies for key experiments involving [Tyrl11]-
Somatostatin.

Solid-Phase Peptide Synthesis of [Tyrll]-Somatostatin

This protocol outlines the manual solid-phase synthesis of [Tyrl11]-Somatostatin using Fmoc
(9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

Rink Amide resin

e Fmoc-protected amino acids (Ala, Gly, Cys(Trt), Lys(Boc), Asn(Trt), Phe, Trp(Boc), Thr(tBu),
Tyr(tBu), Ser(tBu))

e N,N'-Diisopropylcarbodiimide (DIC)
e OxymaPure®

e Piperidine

e N,N-Dimethylformamide (DMF)

e Dichloromethane (DCM)
 Trifluoroacetic acid (TFA)

o Triisopropylsilane (TIS)

e 1,2-Ethanedithiol (EDT)

o Water

 Diethyl ether

o Potassium ferricyanide (Ks[Fe(CN)g])
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Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

o Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%
piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

e Amino Acid Coupling: a. Dissolve 3 equivalents of the first Fmoc-amino acid (Fmoc-Cys(Trt)-
OH) and 3 equivalents of OxymaPure® in DMF. b. Add 3 equivalents of DIC and pre-activate
for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d.
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the
coupling.

o Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence
(Ser(tBu), Thr(tBu), Tyr(tBu), Thr(tBu), Lys(Boc), Trp(Boc), Phe, Phe, Asn(Trt), Lys(Boc),
Cys(Trt), Gly, Ala).

o Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection,
wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktalil
of TFA/TIS/EDT/Water (94:1:2.5:2.5) for 3 hours at room temperature. c. Filter the resin and
collect the filtrate. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge
to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the crude
peptide under vacuum.

» Disulfide Bond Formation (Cyclization): a. Dissolve the crude linear peptide in water at a low
concentration (e.g., 0.1 mg/mL). b. Adjust the pH to 8.5 with ammonium hydroxide. c. Add a
0.01 M solution of potassium ferricyanide dropwise while stirring until a faint yellow color
persists. d. Stir for an additional 1-2 hours. e. Quench the reaction by acidifying with acetic
acid.

« Purification: Purify the cyclized peptide by reverse-phase high-performance liquid
chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient
containing 0.1% TFA.

o Characterization: Confirm the identity and purity of the final product by mass spectrometry
and analytical RP-HPLC.
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Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds

for somatostatin receptors using [12°I]Tyri-Somatostatin as the radioligand.

Materials:

Cell membranes expressing the somatostatin receptor subtype of interest
[*2°1] Tyri-Somatostatin

Unlabeled [Tyrl1]-Somatostatin (for non-specific binding)

Test compounds

Binding buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 0.1% BSA, pH 7.4)
Wash buffer (e.g., ice-cold 50 mM Tris-HCI, pH 7.4)

96-well filter plates (e.g., GF/C)

Scintillation fluid

Microplate scintillation counter

Procedure:

Plate Setup: a. Total Binding: Add 50 uL of binding buffer to designated wells. b. Non-specific
Binding: Add 50 pL of a high concentration of unlabeled [Tyrl1l]-Somatostatin (e.g., 1 uM)
to designated wells. c. Competition: Add 50 pL of various concentrations of the test
compound to the remaining wells.

Radioligand Addition: Add 50 pL of [*25]]Tyri2-Somatostatin (at a concentration near its Kd) to
all wells.

Membrane Addition: Add 150 pL of the cell membrane preparation (containing 10-50 pg of
protein) to all wells. The final assay volume is 250 pL.

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
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Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using
a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity
using a microplate scintillation counter.

Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the
total binding. b. Plot the percentage of specific binding against the log concentration of the
test compound. c. Determine the ICso value (the concentration of test compound that inhibits
50% of specific binding) using non-linear regression. d. Calculate the Ki value using the
Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is the concentration of the
radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of [Tyrl1l]-Somatostatin to inhibit adenylyl cyclase activity

by quantifying intracellular cAMP levels.

Materials:

Cells expressing the somatostatin receptor subtype of interest
[Tyrll]-Somatostatin

Forskolin (or another adenylyl cyclase activator)

CAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Cell culture medium

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase
inhibitor like 0.5 mM IBMX)

Procedure:

Cell Plating: Seed the cells in a 96-well or 384-well plate at a predetermined density and
culture overnight.
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e Cell Stimulation: a. Aspirate the culture medium and replace it with stimulation buffer. b. Add
various concentrations of [Tyrl1l]-Somatostatin to the wells. c. Incubate for 15-30 minutes
at room temperature. d. Add a fixed concentration of forskolin (e.g., 10 uM) to all wells
(except for the basal control) to stimulate adenylyl cyclase. e. Incubate for an additional 15-
30 minutes at room temperature.

o CAMP Measurement: a. Lyse the cells and measure the intracellular cAMP concentration
according to the manufacturer's instructions for the chosen cAMP assay kit.

o Data Analysis: a. Plot the cAMP concentration against the log concentration of [Tyrl1]-
Somatostatin. b. Determine the ECso value (the concentration of [Tyrl1]-Somatostatin that
produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-
linear regression.

Western Blot for p-Akt and p-ERK

This protocol is for detecting changes in the phosphorylation status of Akt and ERK in response
to [Tyrll]-Somatostatin treatment.

Materials:

Cells expressing the somatostatin receptor subtype of interest

e [Tyrll]-Somatostatin

o Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
e Protein assay kit (e.g., BCA)

o SDS-PAGE gels

o PVDF or nitrocellulose membranes

» Transfer buffer

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

o Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)
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e HRP-conjugated secondary antibody

e Chemiluminescent substrate (ECL)

e Imaging system

Procedure:

o Cell Treatment: a. Culture cells to 70-80% confluency. b. Serum-starve the cells for 4-6
hours. c. Treat the cells with various concentrations of [Tyrl11]-Somatostatin for different
time points (e.g., 5, 15, 30 minutes).

o Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer, scrape the cells,
and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the
supernatant.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample
by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the
separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.
b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. c.
Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature. e. Wash the membrane with TBST.

o Detection: a. Apply the chemiluminescent substrate to the membrane. b. Detect the signal
using an imaging system.

» Stripping and Re-probing: a. Strip the membrane using a stripping buffer. b. Re-probe the
membrane with an antibody for the total protein (e.g., anti-total Akt) and a loading control
(e.g., GAPDH or B-actin) to normalize the data.

o Data Analysis: Quantify the band intensities using densitometry software. Normalize the
phosphorylated protein signal to the total protein signal.
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Pharmacokinetics

Specific pharmacokinetic data for [Tyrl1l]-Somatostatin is limited. However, the
pharmacokinetic profiles of the native somatostatin and its stable analog, octreotide, provide
valuable context. Native somatostatin has a very short half-life of 1-3 minutes due to rapid
enzymatic degradation.[5] In contrast, synthetic analogs like octreotide are designed for
increased stability.

Parameter Octreotide

Route of Administration Subcutaneous, Intravenous
Time to Peak Concentration (Subcutaneous) ~30 minutes

Elimination Half-life ~1.5 hours

Protein Binding ~65%

Excretion ~32% unchanged in urine

The enhanced stability of [Tyrl1]-Somatostatin compared to native somatostatin suggests a
longer half-life, though likely shorter than that of octreotide.

This guide provides a foundational understanding of [Tyrl1]-Somatostatin for research and
development purposes. For further in-depth information, consulting the cited literature is
recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to [Tyrl1]-Somatostatin
(CAS Number: 59481-27-5)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13812230#tyr11-somatostatin-cas-number-59481-
27-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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